Comparative BACE1 Inhibitory Activity: Aloveroside A vs. Aloeresin D and Aloenin A
Aloveroside A demonstrates weak β-secretase (BACE) inhibitory activity, with an inhibition rate of approximately 18.68% at a concentration of 100 μg/mL . In contrast, aloeresin D, another BACE inhibitor isolated from Aloe vera, is significantly more potent, with an IC50 value of 39 μM [1]. Aloenin A is even more potent, with a reported IC50 of 14.95 μg/mL against BACE [2]. This quantitative difference establishes Aloveroside A as a low-activity compound within this target class, useful as a negative control or for studying structure-activity relationships (SAR) that lead to a loss of potency.
| Evidence Dimension | BACE1 Inhibitory Potency |
|---|---|
| Target Compound Data | ~18.68% inhibition at 100 μg/mL |
| Comparator Or Baseline | Aloeresin D: IC50 = 39 μM; Aloenin A: IC50 = 14.95 μg/mL |
| Quantified Difference | Aloveroside A's activity is significantly weaker, failing to achieve 50% inhibition at a high concentration, whereas comparators are full IC50 values in the low micromolar range. |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
This matters for procurement because it identifies Aloveroside A's specific utility as a structurally unique, low-potency BACE ligand, which is distinct from more potent alternatives and essential for detailed SAR or selectivity studies.
- [1] Lv, L., et al. (2008). BACE1 (beta-secretase) inhibitory chromone glycosides from Aloe vera and Aloe nobilis. Planta Medica, 74(5), 540-545. View Source
- [2] MedChemExpress. (n.d.). Aloenin A (Product Information). View Source
